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Compound of Interest

Compound Name: (E)-Aztreonam

Cat. No.: B1681084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

Aztreonam, with a particular focus on the methodologies used for its structure elucidation.

Aztreonam is a synthetic monocyclic β-lactam antibiotic (a monobactam) that was first isolated

from Chromobacterium violaceum. It exhibits potent, specific activity against a wide range of

aerobic gram-negative bacteria, including Pseudomonas aeruginosa, by inhibiting the synthesis

of the bacterial cell wall.[1][2][3] Its unique monobactam structure confers a high degree of

resistance to hydrolysis by most common β-lactamases produced by gram-negative and gram-

positive pathogens.[1]

The predominant and pharmaceutically active form of this compound is the (Z)-isomer. The (E)-

isomer is typically considered a related substance or impurity.[4] This guide will primarily focus

on the well-characterized (Z)-Aztreonam, while acknowledging the existence and structural

relationship of the (E)-isomer.

Chemical and Physical Properties
The fundamental physicochemical properties of Aztreonam are summarized below. This data is

essential for its formulation, delivery, and understanding its behavior in biological systems.
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Property Value

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-

[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-

yl]amino]-2-oxoethylidene]amino]oxy-2-

methylpropanoic acid

Synonyms Azthreonam, SQ-26,776

Molecular Formula C₁₃H₁₇N₅O₈S₂

Molecular Weight 435.43 g/mol

CAS Number 78110-38-0

Physical Appearance White, crystalline, odorless powder

Melting Point 227 °C (with decomposition)

Solubility

Soluble in DMSO (≥18.9 mg/mL) and DMF (30

mg/mL); slightly soluble in methanol; very

slightly soluble in ethanol; practically insoluble in

water, toluene, chloroform, and ethyl acetate. A

solubilized form, blended with L-Arginine, is

freely soluble in water.

pKa

Values of -0.5, 2.7, and 3.7 have been reported,

indicating it is completely ionized at urinary pH.

Experimental determination over a pH range of

0.8-7.0 has also been performed using NMR

spectroscopy.

Stereochemistry
(2S,3S) configuration at the azetidinone ring; (Z)

configuration at the oxime double bond.

Structure Elucidation
The definitive determination of Aztreonam's complex structure requires a combination of

modern analytical techniques. Chromatographic methods are first employed for purification,

followed by spectroscopic and crystallographic analyses to establish connectivity,

stereochemistry, and three-dimensional conformation. This multi-faceted approach is also
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critical for identifying and characterizing impurities and degradants during synthesis and

storage.

Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating

the molecular structure in solution.

¹H and ¹³C NMR are used to identify the chemical environments of all hydrogen and

carbon atoms, respectively, confirming the presence of key functional groups like the

thiazole ring, the β-lactam core, and the oxime side chain.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

essential for establishing the connectivity between atoms, piecing together the molecular

skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine

through-space proximity of protons, aiding in the confirmation of stereochemistry, such as

the Z-configuration of the oxime moiety.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and

elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRESIMS) allows for the precise determination of

the molecular formula by measuring the mass-to-charge ratio to a high degree of

accuracy.

Tandem Mass Spectrometry (MS/MS) involves fragmentation of the parent ion to provide

structural information about different parts of the molecule, which helps in confirming the

proposed structure.

X-ray Crystallography: This technique provides an unambiguous determination of the three-

dimensional structure of a molecule in the solid state, including bond lengths, bond angles,

and absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a

detailed electron density map can be generated, leading to a precise molecular model. This

method was used to determine the structure of Aztreonam bound to its target, Penicillin-

Binding Protein 3 (PBP3).
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High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the separation,

purification, and quantification of Aztreonam from synthetic mixtures and for detecting

impurities. Its high resolving power allows for the separation of closely related compounds,

such as the (E) and (Z) isomers.

Below is a diagram illustrating the general workflow for the structure elucidation of a novel

compound like Aztreonam.
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Caption: General workflow for the structure elucidation of Aztreonam.

Mechanism of Action
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The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the

bacterial cell wall. It has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential

enzyme involved in the final stages of peptidoglycan synthesis. The inhibition of PBP3 leads to

the formation of filamentous, non-dividing bacteria, and ultimately results in cell lysis.
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Caption: Mechanism of action of Aztreonam.

Experimental Protocols
The following sections provide generalized, representative protocols for the key analytical

techniques used in the structure elucidation of a small molecule like Aztreonam.

Protocol 1: NMR Spectroscopic Analysis
Objective: To determine the chemical structure, connectivity, and stereochemistry of the purified

compound.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified Aztreonam in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR

tube.

Instrument Setup:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Probe: Standard broadband or cryoprobe.

Temperature: Set to a constant temperature, typically 298 K.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse

angle, a relaxation delay of 2 seconds, and 16-32 scans.

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be required due to the lower natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse

programs. The number of increments in the indirect dimension and the number of scans

per increment will determine the experiment time and resolution.
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Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to all acquired

spectra using appropriate software (e.g., MestReNova, TopSpin).

Calibrate the chemical shift scale using the residual solvent peak.

Integrate the ¹H NMR signals and analyze coupling constants (J-values).

Correlate signals in the 2D spectra to build a complete map of ¹H-¹H (COSY) and ¹H-¹³C

(HSQC, HMBC) connectivities.

Combine all data to assemble the final molecular structure.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS) Analysis
Objective: To confirm the molecular weight, determine the elemental composition, and analyze

fragmentation patterns.

Methodology:

Sample Preparation: Prepare a dilute solution of purified Aztreonam (approx. 10-100 µg/mL)

in a suitable solvent mixture, such as water/acetonitrile.

HPLC Separation:

Instrument: A high-performance liquid chromatography system coupled to a mass

spectrometer.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is

typically used.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
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Flow Rate: 0.2-0.4 mL/min.

Detection: UV detection can be used concurrently (e.g., at 229 or 260 nm).

Mass Spectrometry Analysis:

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the

protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Tandem MS (MS/MS): Select the molecular ion from the MS1 scan and subject it to

collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

Determine the accurate mass of the molecular ion and use it to calculate the most likely

elemental composition.

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of

key structural motifs.

Protocol 3: Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional molecular structure and absolute

stereochemistry.

Methodology:

Crystal Growth: Grow single crystals of Aztreonam suitable for X-ray diffraction. This is often

the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a

saturated solution in various solvents.

Data Collection:
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Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a loop or glass

fiber.

Data Acquisition: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize

thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray

beam.

Structure Solution and Refinement:

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

Structure Solution: Use direct methods or Patterson methods to solve the phase problem

and generate an initial electron density map.

Structure Refinement: Build a molecular model into the electron density map and refine

the atomic positions and thermal parameters using least-squares procedures.

Analysis and Validation:

Analyze the final refined structure to determine bond lengths, angles, and intermolecular

interactions.

Confirm the absolute stereochemistry using anomalous diffraction data (Flack parameter).

Validate the quality of the final structure using established crystallographic metrics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.drugs.com/pro/aztreonam.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/320/622/a6848pis.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/sq-28429
https://www.benchchem.com/product/b1681084#e-aztreonam-chemical-properties-and-structure-elucidation
https://www.benchchem.com/product/b1681084#e-aztreonam-chemical-properties-and-structure-elucidation
https://www.benchchem.com/product/b1681084#e-aztreonam-chemical-properties-and-structure-elucidation
https://www.benchchem.com/product/b1681084#e-aztreonam-chemical-properties-and-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681084?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

